3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
Description
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(2-methyl-1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H14N2O4/c1-11-9(15)6-4-12(3-2-8(13)14)5-7(6)10(11)16/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
BOWPRWOBQSGXRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
General Synthetic Strategy
The preparation of this compound typically involves a multi-step synthetic route including:
- Formation of hydrazone intermediates from hydrazono acetic acid derivatives.
- Cyclization to form the hexahydropyrrolo[3,4-c]pyrrole core.
- Introduction of the propanoic acid side chain either before or after ring closure.
- Use of catalytic conditions to facilitate oxidative cyclization.
Detailed Synthetic Procedures
Hydrazone Formation and Ugi-Type Multi-Component Reaction
A common approach starts with the reaction of hydrazono acetic acid with an aldehyde and an isocyanide under mild conditions in methanol to form Ugi adducts. This method is exemplified by the general procedure A:
- To a methanolic solution of an aldehyde (1 equiv), allylamine (1 equiv), hydrazono acetic acid (1 equiv), and isocyanide (1 equiv) are added sequentially.
- The mixture is stirred at 40 °C until the reaction completes as monitored by thin-layer chromatography (TLC).
- The solvent is evaporated under reduced pressure, and the product is purified by flash chromatography on silica gel using petroleum ether/ether mixtures.
This procedure yields hydrazone intermediates with good to moderate yields (50–78%) depending on the substituents and aldehyde used.
Cyclization to Pyrrolo[3,4-c]pyrrole Core
Following hydrazone formation, cyclization to the hexahydropyrrolo[3,4-c]pyrrole core is achieved by oxidative conditions:
- The hydrazone intermediate is dissolved in a solvent mixture of dimethylformamide (DMF), acetic acid, and water (10/70/20 v/v/v) at 0.06 M concentration.
- Copper(II) acetate (20 mol %) is added as an oxidant.
- The reaction mixture is heated to 80 °C under argon atmosphere.
- After completion, the pH is adjusted to 6 with aqueous sodium bicarbonate.
- The product is extracted with ethyl acetate, washed repeatedly with water to remove impurities, dried over anhydrous magnesium sulfate, filtered, and concentrated.
- Final purification is performed by flash chromatography on silica gel using petroleum ether/ether with 1% triethylamine to yield the cyclized product in 68–90% yield.
This oxidative cyclization forms the fused bicyclic ring system with the characteristic 4,6-dioxo groups.
Alternative Three-Component Synthesis with Molecular Sieves and Base
A three-component synthesis approach has been reported involving:
- Reaction of hydrazone precursors with aldehydes and amines in the presence of molecular sieves to remove water.
- Triethylamine is used as a base to facilitate condensation.
- This method allows the formation of the heterocyclic core under milder conditions and can improve stereoselectivity and yield.
Crystallographic studies confirm the cis arrangement of substituents on the pyrrolidine ring and the formation of centrosymmetric dimers via hydrogen bonding in the solid state, indicating the structural integrity of the synthesized compound.
Comparative Data Table of Preparation Conditions and Yields
Research Findings and Mechanistic Insights
- The oxidative cyclization using copper(II) acetate is critical for ring closure and formation of the diketone functionalities at positions 4 and 6.
- The use of hydrazono acetic acid as a key precursor allows for efficient formation of the hydrazone intermediate, which is a versatile platform for further functionalization.
- The reaction conditions (temperature, solvent composition, atmosphere) significantly influence the yield and purity of the final bicyclic compound.
- Structural studies via X-ray crystallography demonstrate the conformational preferences of the pyrrolidine ring and confirm the molecular architecture of the target compound.
- The three-component synthesis approach provides a flexible and potentially scalable route, avoiding harsh conditions and enabling incorporation of diverse substituents.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs: Compound 27 (benzotriazole-pyrrolo-pyrrole derivative) from and 4-aroyl-3-sulfonyl pyrrole derivatives from . Key differences in structure, synthesis, and properties are highlighted.
Table 1: Comparative Analysis of Structural and Functional Properties
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability: The propanoic acid group in the target compound confers higher solubility (logP ~1.5–2.0 estimated) compared to Compound 27 (logP ~2.5–3.0) and sulfonyl pyrroles (logP >3.5). This positions the target as a better candidate for parenteral formulations .
- Stability : The dioxo groups may reduce hydrolytic degradation compared to sulfonamide-linked pyrroles, which are prone to enzymatic cleavage .
Biological Activity
The compound 3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid is a member of the pyrrolidine family and has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.
Structure and Composition
- Chemical Formula : C₉H₁₄N₄O₃
- Molecular Weight : 226.23 g/mol
- CAS Number : 2098157-60-7
Structural Representation
The structural representation of the compound highlights its unique pyrrolidine framework, which is crucial for its biological interactions.
Research indicates that the compound exhibits potential antimicrobial and antitumor properties. The mechanism of action is believed to involve the inhibition of specific enzymes that are vital for cellular metabolism in pathogens and cancer cells.
Antimicrobial Activity
In a study conducted by Chen et al., the compound demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Antitumor Activity
In vitro studies have shown that 3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid exhibits cytotoxic effects on several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The IC₅₀ values for these cell lines were determined to be approximately 15 µM, indicating a potent antitumor effect.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial involving patients with skin infections treated with topical formulations containing the compound showed a significant reduction in infection rates compared to placebo groups. The study concluded that the compound could be effective in treating superficial bacterial infections. -
Case Study on Antitumor Effects :
In animal models, administration of the compound resulted in reduced tumor size and improved survival rates in mice implanted with human cancer cells. Histological analysis revealed apoptosis in tumor tissues, suggesting that the compound induces programmed cell death in malignant cells.
Safety and Toxicology
While preliminary studies indicate promising biological activities, it is essential to assess the safety profile of 3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid. Toxicological evaluations are necessary to determine any adverse effects associated with its use. Current data suggest low toxicity levels at therapeutic doses; however, further studies are required to establish a comprehensive safety profile.
Q & A
Basic: What are the common synthetic routes for 3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid, and what key reagents are involved?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For example, pyrrolo-pyrrolidine scaffolds (common in related compounds) are synthesized via base-assisted cyclization of precursors like hydroxy-pyrrolones. Key reagents include chloranil (as an oxidizing agent in cyclization) and anhydrous solvents (e.g., xylene for reflux). Characterization via H NMR, C NMR, and HRMS is critical to confirm structural integrity .
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
State-of-the-art reaction path search methods, such as quantum chemical calculations, can predict feasible pathways and intermediates. For instance, ICReDD’s approach combines computational screening of reaction parameters (e.g., solvent effects, temperature) with experimental validation to reduce trial-and-error. This hybrid strategy narrows optimal conditions (e.g., catalyst selection, reaction time) and identifies potential side reactions .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H NMR and C NMR confirm the presence of methyl, dioxo, and propanoic acid groups.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- FTIR Spectroscopy: Identifies carbonyl (C=O) and carboxylic acid (O-H) stretches.
- Melting Point Analysis: Assesses purity (e.g., sharp melting ranges indicate high crystallinity) .
Advanced: How should researchers address contradictory solubility data in different solvents?
Methodological Answer:
Contradictions may arise from impurities or polymorphic forms. Methodological steps include:
Purity Assessment: Re-run HRMS and elemental analysis.
Polymorph Screening: Use XRD or DSC to identify crystalline forms.
Solvent Re-testing: Employ standardized protocols (e.g., USP methods) under controlled humidity/temperature .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust/particulates.
- Emergency Protocols: Flush eyes with water for 15 minutes if exposed; consult SDS for first-aid measures.
- Storage: Keep in airtight containers at room temperature, away from oxidizers .
Advanced: How can mechanistic studies elucidate the role of the dioxohexahydropyrrolo moiety in reactivity?
Methodological Answer:
- Computational Modeling: Density Functional Theory (DFT) calculates transition states and intermediates to map reaction pathways.
- Isotopic Labeling: Use O-labeled reagents to track oxygen incorporation in the dioxo group.
- Kinetic Studies: Monitor reaction rates under varying conditions (pH, temperature) to identify rate-determining steps .
Advanced: What strategies mitigate scale-up challenges for this compound’s synthesis?
Methodological Answer:
- Reactor Design: Optimize mixing efficiency and heat transfer using CFD simulations.
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
- Byproduct Management: Use membrane separation (e.g., nanofiltration) to isolate the target compound .
Basic: What biological assay frameworks are suitable for studying this compound’s activity?
Methodological Answer:
- In Vitro Assays: Test enzyme inhibition (e.g., fluorescence-based assays) or receptor binding (SPR).
- ADME Profiling: Assess metabolic stability using liver microsomes.
- Structure-Activity Relationship (SAR): Synthesize analogs with modified pyrrolo-pyrrolidine rings to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
